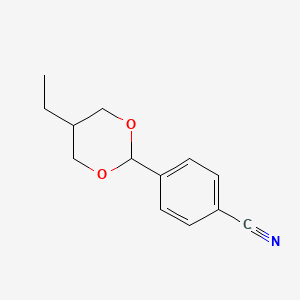![molecular formula C12H15Br2NO B13790714 N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide CAS No. 82022-28-4](/img/structure/B13790714.png)
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide is an organic compound with the molecular formula C12H15Br2NO It is characterized by the presence of bromomethyl groups attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide typically involves the bromination of a methyl-substituted phenyl compound followed by acetamidation. One common synthetic route includes:
Bromination: The starting material, 2,4-dimethyl-5-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 2,4-bis(bromomethyl)-5-methylphenyl.
Acetamidation: The brominated intermediate is then reacted with acetamide in the presence of a base like sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also interfere with cellular pathways by modifying key enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
N-[[2,4-bis(chloromethyl)-5-methyl-phenyl]methyl]acetamide: Similar structure but with chloromethyl groups instead of bromomethyl groups.
N-[[2,4-bis(methyl)-5-methyl-phenyl]methyl]acetamide: Lacks the halogen substituents, leading to different reactivity and applications.
Uniqueness
N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide is unique due to the presence of bromomethyl groups, which confer distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
82022-28-4 |
|---|---|
Fórmula molecular |
C12H15Br2NO |
Peso molecular |
349.06 g/mol |
Nombre IUPAC |
N-[[2,4-bis(bromomethyl)-5-methylphenyl]methyl]acetamide |
InChI |
InChI=1S/C12H15Br2NO/c1-8-3-12(7-15-9(2)16)11(6-14)4-10(8)5-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
Clave InChI |
QZOLVGXGIVJXQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CBr)CBr)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


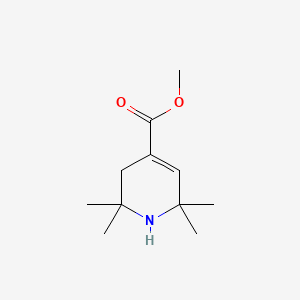


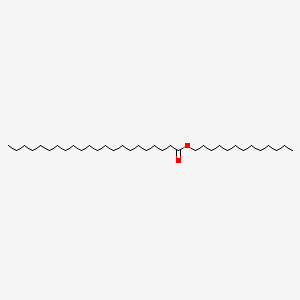

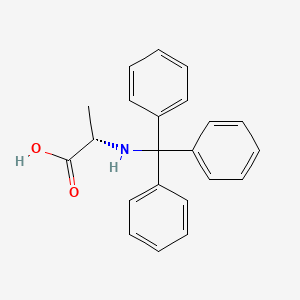
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)

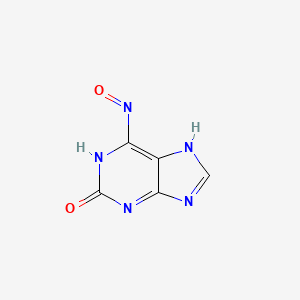
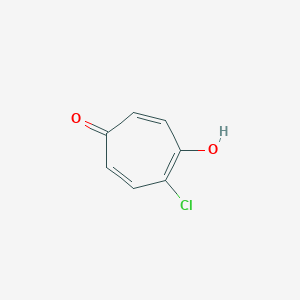
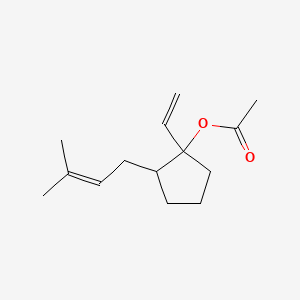
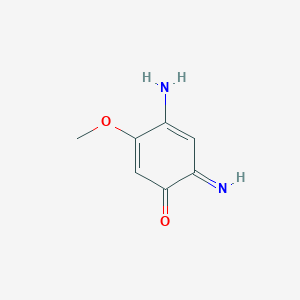
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
